molecular formula C16H17F3N4O4 B2710119 1-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione CAS No. 2380166-45-8

1-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione

Cat. No.: B2710119
CAS No.: 2380166-45-8
M. Wt: 386.331
InChI Key: IFYACFRCTSFBQC-UHFFFAOYSA-N
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Description

1-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core linked to a piperidine ring substituted with a trifluoromethyl-pyrimidine moiety

Preparation Methods

The synthesis of 1-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione typically involves multi-step organic reactionsReaction conditions may include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

1-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Scientific Research Applications

1-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . These effects are mediated through its binding to key proteins involved in these pathways, such as ATF4 and NF-kB .

Comparison with Similar Compounds

Similar compounds to 1-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione include other pyrrolidine-2,5-dione derivatives and trifluoromethyl-pyrimidine compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example, other pyrrolidine-2,5-dione derivatives may have different substituents on the piperidine ring, leading to variations in their pharmacological profiles .

Properties

IUPAC Name

1-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O4/c17-16(18,19)11-3-6-20-15(21-11)27-10-4-7-22(8-5-10)14(26)9-23-12(24)1-2-13(23)25/h3,6,10H,1-2,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYACFRCTSFBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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